N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-[3-(Furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a bis-amide derivative featuring a central ethanediamide (oxamide) backbone. The molecule is distinguished by two heterocyclic substituents: a 3-hydroxypropyl chain bearing a furan-2-yl group on one amide nitrogen and a thiophen-2-ylmethyl group on the other. The furan ring contributes oxygen-based aromaticity, while the thiophene introduces sulfur-mediated electronic effects. The hydroxypropyl moiety may enhance solubility via hydrogen bonding.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-11(12-4-1-7-20-12)5-6-15-13(18)14(19)16-9-10-3-2-8-21-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWOFDOFBWYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with 3-hydroxypropylamine to form an intermediate. This intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are typically applied to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under mild conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl group may also form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497)
- Core Structure : Acrylamide (vs. ethanediamide in the target compound).
- Heterocycles : Thiophene (shared with the target compound).
- Functional Groups : p-Tolyl substituent (aromatic) vs. hydroxypropyl-furan in the target.
- Biological Activity: DM497 exhibits antinociceptive activity in mice, likely mediated via modulation of voltage-gated calcium channels (CaV2.2) or nicotinic acetylcholine receptors (nAChRs). The absence of a second amide group in DM497 may reduce hydrogen-bonding capacity compared to the ethanediamide core .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
- Core Structure : Carboxamide (vs. ethanediamide).
- Heterocycles : Tetrahydrofuran (saturated) vs. aromatic furan in the target compound.
- Functional Groups : Cyclopropane and chlorophenyl groups (distinct from the target’s hydroxypropyl and thiophenemethyl).
- Application : Used as a pesticide. The saturated furan ring and cyclopropane moiety likely enhance stability under environmental conditions, contrasting with the target compound’s aromatic heterocycles .
Ranitidine-Related Compound B ({5-[(Dimethylamino)methyl]furan-2-yl}methanol)
- Core Structure: Methanol-substituted furan (vs. ethanediamide).
- Functional Groups: Dimethylaminomethyl and hydroxymethyl groups.
- Relevance: A degradation product of ranitidine, this compound highlights the pharmacological importance of furan derivatives.
Methyl [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetate (95a)
- Core Structure : Furan-3-carboxamide with ester and isopropyl groups.
- Functional Groups : Carboxamide and ester (vs. dual amides in the target).
- The ester group in 95a may confer higher volatility compared to the hydroxypropyl-thiophene substituents in the target .
Structural and Functional Analysis
Table 1: Key Comparisons
Key Observations:
Heterocycle Impact : Aromatic furan/thiophene in the target compound may enhance π-π stacking interactions compared to saturated analogs like cyprofuram.
Synthetic Pathways : Amide coupling methods from (e.g., hydrazone/azide synthesis) could be adapted for the target compound’s preparation.
Biological Activity
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a compound characterized by its complex structure, which includes both furan and thiophene rings. This unique combination suggests potential biological activities, although specific studies on its effects remain limited. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on available research.
Structural Characteristics
The compound's molecular formula and structure contribute to its reactivity and potential biological activity. The presence of the furan and thiophene moieties may influence its electronic properties and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Functional Groups | Furan ring, thiophene ring, amide group |
| Molecular Weight | Approximately 282.36 g/mol |
Biological Activity
Research on compounds with similar structures suggests that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing furan and thiophene rings have been noted for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains, indicating that this compound may possess antibacterial or antifungal properties.
- Anticancer Potential : Some studies suggest that furan-containing compounds can inhibit cancer cell proliferation, although specific studies on this compound are lacking.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : This can be achieved through reactions involving furan derivatives and appropriate reagents.
- Introduction of Hydroxypropyl Group : Utilizing Grignard reagents or organolithium compounds can facilitate the addition of hydroxypropyl to the furan structure.
- Coupling with Thiophene Derivative : A coupling reaction is performed to attach the thiophene moiety to the amide structure.
Future Research Directions
Further research is necessary to elucidate the specific mechanisms of action for this compound. Key areas for exploration include:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Detailed mechanistic studies to understand how this compound interacts with biological macromolecules.
- Exploration of structural modifications to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide, and what are the critical steps for ensuring purity?
- Methodology : The compound is synthesized via multi-step reactions starting from furan and thiophene derivatives. Key steps include:
- Functional group introduction : Hydroxypropyl and thiophene-methyl groups are added through nucleophilic substitution or condensation reactions under inert atmospheres .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified via HPLC (>95%) .
- Table 1 : Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | THF | 60°C | 65–70 |
| 2 | EDCl, HOBt | DCM | RT | 50–55 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and hydroxypropyl (δ 1.8–2.2 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 409.12) .
Q. How is the compound’s biological activity initially screened in academic research?
- Methodology :
- Enzyme inhibition assays : Tested against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence polarization .
- Cytotoxicity screening : MTT assays on cancer cell lines (IC₅₀ values reported between 10–50 µM) .
Q. What physicochemical properties are critical for experimental design?
- Key Properties :
- Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for dissolution .
- Stability : Degrades at pH < 4; storage at -20°C in amber vials recommended .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Methodology :
- Docking studies : AutoDock Vina models interactions with protein active sites (e.g., binding affinity ΔG = -8.2 kcal/mol for EGFR) .
- DFT calculations : Optimize geometry and predict reaction pathways using Gaussian 09 .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodology :
- Catalyst screening : Pd(OAc)₂ increases coupling efficiency (yield >75%) .
- Flow chemistry : Continuous reactors reduce side reactions (purity >98%) .
- Table 2 : Optimization Strategies
| Parameter | Improvement | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂ | +20% yield |
| Solvent | Toluene | Reduced byproducts |
Q. What challenges arise in resolving crystal structures using X-ray diffraction, and how are they addressed?
- Methodology :
- Twinning : SHELXL’s TWIN command refines data from twinned crystals .
- Disorder modeling : WinGX/ORTEP visualizes anisotropic displacement ellipsoids .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity in SAR studies?
- Methodology :
- Analog synthesis : Replace thiophene with pyridine; test IC₅₀ shifts (e.g., 25 µM → 45 µM) .
- Table 3 : SAR of Key Derivatives
| Derivative | Modification | IC₅₀ (µM) |
|---|---|---|
| A | Thiophene → Pyridine | 45 |
| B | Hydroxy → Methoxy | >100 |
Q. Which advanced computational models simulate in vivo pharmacokinetics or toxicity?
- Methodology :
- MD simulations : GROMACS models blood-brain barrier permeability (logBB = -1.2) .
- ADMET prediction : SwissADME estimates hepatic toxicity (CYP3A4 inhibition risk: high) .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
